molecular formula C18H16N4OS B6522535 2-{[4-(propan-2-yl)phenyl]amino}-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 896702-83-3

2-{[4-(propan-2-yl)phenyl]amino}-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B6522535
CAS No.: 896702-83-3
M. Wt: 336.4 g/mol
InChI Key: VHEUKPZADIHMLQ-UHFFFAOYSA-N
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Description

2-{[4-(propan-2-yl)phenyl]amino}-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a useful research compound. Its molecular formula is C18H16N4OS and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.10448232 g/mol and the complexity rating of the compound is 565. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds such as 1,3,4-thiadiazoles have been reported to exhibit a broad range of biological activities . They are known to interact with various targets, including enzymes and receptors, contributing to their diverse biological effects .

Mode of Action

It’s worth noting that compounds containing a 1,3,4-thiadiazole moiety often interact with their targets through non-covalent interactions, such as hydrogen bonding and π-π stacking . These interactions can lead to changes in the conformation or activity of the target, resulting in the observed biological effects .

Biochemical Pathways

Compounds containing a 1,3,4-thiadiazole moiety have been reported to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections . The downstream effects of these interactions can vary widely, depending on the specific target and the biological context .

Pharmacokinetics

Compounds containing a 1,3,4-thiadiazole moiety are generally known for their good bioavailability . Their absorption and distribution profiles can be influenced by factors such as their lipophilicity, molecular size, and the presence of specific functional groups .

Result of Action

Compounds containing a 1,3,4-thiadiazole moiety have been reported to exhibit a range of effects at the molecular and cellular levels, including inhibition of enzyme activity, modulation of receptor signaling, and induction of cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules or ions, and the temperature . .

Properties

IUPAC Name

2-(4-propan-2-ylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4OS/c1-11(2)12-7-9-13(10-8-12)19-17-21-22-16(23)14-5-3-4-6-15(14)20-18(22)24-17/h3-11H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHEUKPZADIHMLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=NN3C(=O)C4=CC=CC=C4N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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